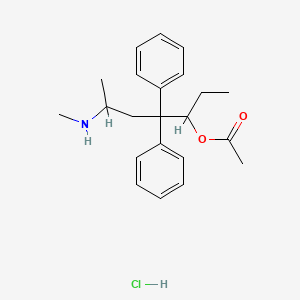

Noracymethadol hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

5633-25-0 |

|---|---|

Molekularformel |

C22H30ClNO2 |

Molekulargewicht |

375.9 g/mol |

IUPAC-Name |

[6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride |

InChI |

InChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H |

InChI-Schlüssel |

QOWPUUFVFLIYRR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |

Verwandte CAS-Nummern |

1477-39-0 (Parent) |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Noracymethadol Hydrochloride

Stereoselective Synthesis Approaches for Noracymethadol Hydrochloride Enantiomers

The presence of multiple chiral centers in Noracymethadol means it can exist as several optical isomers. wikipedia.org Stereoselective synthesis is paramount for isolating the desired enantiomer, as different stereoisomers of a chiral molecule can exhibit varied properties. epo.org

A primary strategy for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating an optically active molecule into a synthetic intermediate to direct subsequent transformations in a diastereoselective manner. wikipedia.orgwordpress.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This approach is often chosen in the early phases of drug development due to its reliability. wikipedia.org

For a molecule like Noracymethadol, a chiral auxiliary could be attached to a precursor to influence the stereochemical outcome of a key bond-forming reaction. For instance, an achiral ketone precursor could be converted into a chiral imine or enamine using a chiral amine auxiliary. Subsequent diastereoselective alkylation or addition would establish one of the stereocenters.

Table 1: Common Chiral Auxiliaries and Their Application Principles

| Chiral Auxiliary Type | Example | Synthetic Application | Removal |

|---|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Used for diastereoselective alkylations, aldol (B89426) reactions, and acylations. wordpress.com | Hydrolysis (acidic or basic) |

| Camphorsultams | Oppolzer's Camphorsultam | Applied in asymmetric Diels-Alder reactions and alkylations. | Reductive or hydrolytic cleavage |

| Chiral Amines | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) / (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | Forms chiral hydrazones for asymmetric α-alkylation of ketones and aldehydes. | Ozonolysis or hydrolysis |

The selection of a chiral auxiliary depends on its ability to induce high stereoselectivity, its ease of attachment and removal, and the potential for it to be recovered and reused. wikipedia.orgnumberanalytics.com

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net These methods avoid the need for stoichiometric amounts of a chiral auxiliary and the extra steps of attachment and removal. researchgate.net

For the synthesis of Noracymethadol, a potential catalytic enantioselective step could involve the asymmetric reduction of a ketone precursor or an asymmetric addition to a carbonyl group. For example, a highly enantioselective nitroso aldol reaction using a chiral BINAP-silver complex catalyst has been developed to create α-aminooxy ketones, which can be converted to α-hydroxy ketones, demonstrating a powerful method for introducing oxygen functionality adjacent to a carbonyl group. nih.gov Similar principles could be applied to install the hydroxyl group in a Noracymethadol precursor with high enantiomeric excess. Catalytic methods for the enantioselective synthesis of α-quaternary ketones have also been developed, which could be relevant for constructing the C4 diphenyl stereocenter. nih.gov

Novel Retrosynthetic Analyses and Derivatization Strategies for this compound Analogs

Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available precursors to design a viable synthetic route. mdpi.com For Noracymethadol and its analogs, this analysis guides the development of efficient and adaptable syntheses.

The synthesis of methadone-like structures often begins with diphenylacetonitrile (B117805). A common route involves the reaction of diphenylacetonitrile with a suitable Grignard reagent, followed by reduction and subsequent functional group manipulations. For Noracymethadol, a plausible retrosynthesis would disconnect the molecule into key fragments, such as diphenylacetonitrile, and a chiral fragment containing the amine and secondary alcohol functionalities.

Table 2: Hypothetical Retrosynthetic Analysis for Noracymethadol

| Disconnection | Key Precursors/Fragments | Corresponding Forward Reaction |

|---|---|---|

| C-N Bond | Normethadol precursor and a methylating agent | Reductive amination or N-alkylation |

| Ester Bond | Normethadol precursor and an acetylating agent (e.g., acetic anhydride) | Acetylation |

Functional group transformations are essential for converting intermediates into the final target molecule or for creating analogs. Noracymethadol is a known active metabolite of acetylmethadol, which implies that N-demethylation is a key biological and chemical transformation. theswissbay.ch

A facile method for the N-demethylation of α-l-acetylmethadol to produce α-l-noracetylmethadol hydrochloride has been reported. nih.gov This process involves reacting the starting material with mercuric acetate (B1210297) in dilute acetic acid, affording the N-demethylated product in a 50% yield. nih.gov This specific transformation highlights a viable, albeit potentially harsh, method for accessing the "nor-" structure. The development of greener and more efficient N-demethylation protocols is an ongoing area of research in synthetic chemistry. chim.it

Acetylation is the other key transformation implied by the compound's name. The hydroxyl group of a "normethadol" precursor would be acetylated to form the final acetate ester of Noracymethadol. This is typically achieved using standard acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Table 3: Key Functional Group Transformations in Noracymethadol Synthesis

| Transformation | Reagent/Method | Precursor | Product | Reference |

|---|---|---|---|---|

| N-Demethylation | Mercuric acetate in refluxing dilute acetic acid | α-l-Acetylmethadol | α-l-Noracetylmethadol | nih.gov |

Process Chemistry Considerations in this compound Synthesis Research

Process chemistry focuses on adapting a laboratory-scale synthesis into a safe, cost-effective, environmentally friendly, and scalable manufacturing process. wikipedia.org For a compound like this compound, transitioning from a research-level synthesis to a larger scale production would require significant optimization. niperhyd.ac.in

Key metrics in process chemistry include:

Material Cost: Selecting inexpensive and readily available starting materials.

Atom Economy & Yield: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product and optimizing for high yields.

Volume-Time Output (VTO): Minimizing the time a reaction occupies a reactor to increase throughput. wikipedia.org

Environmental Factor (E-factor) & Process Mass Intensity (PMI): Reducing the amount of waste generated per kilogram of product. wikipedia.org

Safety: Avoiding hazardous reagents and reaction conditions. The use of mercuric acetate for N-demethylation, while effective in the lab, would be highly undesirable on an industrial scale due to the toxicity and disposal issues associated with mercury. nih.gov Process chemists would seek alternative, safer N-demethylation methods, potentially involving catalytic or enzymatic approaches. chim.it

Quality Service Level (QSL): Ensuring the process is reproducible and consistently delivers the final product with the required purity. wikipedia.org

Incorporating these considerations early in synthesis design can help prioritize more practical and sustainable synthetic routes for development. hkust.edu.hk

Molecular Pharmacological Mechanisms of Noracymethadol Hydrochloride

Receptor Binding Kinetics and Thermodynamics of Noracymethadol Hydrochloride with Opioid Receptor Subtypes

Affinity and Selectivity Profiling at μ-, δ-, and κ-Opioid Receptors

This compound, like other opioids, exerts its effects by interacting with the three main classical opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). frontiersin.org Its primary mechanism of action is as a μ-opioid receptor agonist. wikipedia.org The affinity of a ligand for a receptor, often quantified by the inhibition constant (Ki), is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity.

The selectivity of a compound refers to its ability to bind preferentially to one receptor subtype over others. While detailed selectivity profiling data for this compound is scarce, its classification as a synthetic opioid analgesic suggests a primary interaction with the μ-opioid receptor, which is the main target for most clinically used opioid analgesics. plos.org

Table 1: Opioid Receptor Binding Affinity (Ki) of Related Opioids

| Opioid Ligand | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| Methadone | μ-opioid | 1-100 nM nih.gov |

| Morphine | μ-opioid | 1-100 nM nih.gov |

| Fentanyl | μ-opioid | 1-100 nM nih.gov |

| Sufentanil | μ-opioid | 0.1380 nM nih.gov |

| Buprenorphine | μ-opioid | < 1 nM nih.gov |

Intracellular Signaling Cascades Triggered by this compound-Receptor Activation

The binding of this compound to opioid receptors initiates a cascade of intracellular events that ultimately lead to its pharmacological effects.

G-Protein Coupling and Effector Modulation (e.g., Adenylyl Cyclase Inhibition, Ion Channel Activity)

Opioid receptors are G protein-coupled receptors (GPCRs). frontiersin.org When an agonist like this compound binds to a μ-opioid receptor, it stabilizes an active conformation of the receptor, which then couples to and activates intracellular heterotrimeric G proteins, specifically of the Gi/o family. openmedicalpublishing.orgnih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein. drugbank.com

Furthermore, the Gβγ subunit can directly modulate the activity of ion channels. For example, it can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. drugbank.com This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability. The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.

Ligand Bias and Functional Selectivity Studies: G-Protein vs. β-Arrestin Pathway Recruitment

The concept of "ligand bias" or "functional selectivity" has emerged as a crucial aspect of GPCR pharmacology. wikipedia.org It describes the ability of different ligands, upon binding to the same receptor, to preferentially activate certain downstream signaling pathways over others. nih.gov For μ-opioid receptors, the two major signaling pathways are the G protein-mediated pathway, which is primarily associated with analgesia, and the β-arrestin-mediated pathway, which is implicated in receptor desensitization, tolerance, and some adverse effects. drugtargetreview.com

An agonist that preferentially activates the G protein pathway with minimal recruitment of β-arrestin is considered a "G protein-biased" agonist. drugtargetreview.com Such compounds are of significant interest as they could potentially offer potent analgesia with a reduced side-effect profile. wikipedia.orgdrugtargetreview.com

While specific studies on the ligand bias of this compound are not available in the provided search results, the field of opioid research is actively exploring this area. For example, some novel μ-opioid receptor agonists have been developed that show a bias towards G protein signaling and are noncompetitive, suggesting a potential allosteric mechanism. nih.gov The development of such biased agonists holds promise for safer and more effective pain management.

Table 2: G-Protein Activation by Different Opioids

| Opioid Agonist | G-Protein Subunits Activated (in mouse supraspinal antinociception) |

|---|---|

| Morphine | Gi2α, Gzα nih.gov |

| Heroin | Gi1α, Gi2α, Go1α, Go2α, Gqα, Gzα nih.gov |

| Methadone | Gi1α, Gi2α, Go1α, Gzα nih.gov |

| Buprenorphine | Gi2α, Go2α, Gqα, Gzα nih.gov |

Comparative Molecular Pharmacology of this compound with Other Opioid Ligands

Noracymethadol is structurally similar to methadone and its parent compound, LAAM. wikipedia.orgwikipedia.org Methadone is a racemic mixture of l-methadone and d-methadone. The l-isomer is a potent μ-opioid receptor agonist and is primarily responsible for the analgesic effects, while the d-isomer has N-methyl-D-aspartate (NMDA) receptor antagonist activity. openmedicalpublishing.orgresearchgate.net This NMDA receptor antagonism may contribute to methadone's effectiveness in treating neuropathic pain and reducing opioid tolerance. researchgate.net

LAAM is also a long-acting μ-opioid receptor agonist. ontosight.ai Its long duration of action is attributed to its active metabolites, nor-LAAM and dinor-LAAM, which are also potent opioids. ontosight.ainih.gov In dogs, nor-LAAM was found to be significantly more potent than LAAM itself. nih.gov

In a clinical trial with postpartum patients, Noracymethadol was reported to produce analgesia comparable to morphine but with a lower incidence of nausea, dizziness, and drowsiness. wikipedia.org This suggests potential differences in their molecular pharmacology, possibly related to receptor subtype selectivity or ligand bias, although further research is needed to confirm this.

Agonist, Partial Agonist, and Antagonist Profiles at the Molecular Level

This compound is a synthetic opioid that interacts with mu (µ), kappa (κ), and delta (δ) opioid receptors. smolecule.comresearchgate.net Opioid compounds can be classified based on their interaction with these receptors as agonists, partial agonists, or antagonists. painphysicianjournal.comnih.gov An agonist is a substance that binds to a receptor and elicits a full response. A partial agonist also binds to the receptor but produces a weaker, or partial, response. An antagonist binds to a receptor but does not activate it, instead blocking the binding of agonists. painphysicianjournal.comnih.gov

The activity of opioid analgesics is determined by their affinity and efficacy at these different receptor types. painphysicianjournal.com Noracymethadol, being a synthetic opioid analgesic, functions as an agonist at opioid receptors, similar to compounds like morphine and methadone. ontosight.airesearchgate.net This agonist activity at opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the analgesic and other effects associated with opioids. nih.govdrugbank.com

The interaction of opioids with their receptors is complex and can involve different levels of agonism or antagonism at various receptor subtypes. For instance, some opioids act as full agonists at one receptor type while being a partial agonist or even an antagonist at another. pharmacytimes.com While detailed in-vitro studies specifically characterizing this compound's complete profile at each opioid receptor subtype are not extensively available in the provided search results, its classification as a synthetic opioid analgesic implies agonist activity at the µ-opioid receptor, which is the primary target for many opioid analgesics like morphine and fentanyl. plos.orgnih.gov The µ-opioid receptor is primarily responsible for the analgesic effects of opioids. nih.gov

Table 1: Opioid Receptor Interaction Profiles

| Compound | Receptor Type | Interaction Profile |

|---|---|---|

| Noracymethadol | µ, κ, δ | Agonist smolecule.comontosight.airesearchgate.net |

| Morphine | µ, κ, δ | Agonist researchgate.netpharmacytimes.com |

| Fentanyl | µ | Agonist researchgate.netpainphysicianjournal.com |

| Buprenorphine | µ, κ | Partial Agonist (µ), Antagonist (κ) pharmacytimes.comnih.gov |

| Naloxone | µ, κ, δ | Antagonist researchgate.net |

| Pentazocine | µ, κ | Partial Agonist (µ), Agonist (κ) pharmacytimes.com |

Conformational Changes Induced in Opioid Receptors by this compound

The binding of an agonist ligand, such as this compound, to an opioid receptor induces a series of conformational changes in the receptor's structure. scholasticahq.commdpi.com These changes are fundamental to the activation of the receptor and the subsequent intracellular signaling cascade. Opioid receptors, as members of the GPCR family, are characterized by seven transmembrane helices. mdpi.com

Upon agonist binding, a significant conformational rearrangement occurs, most notably an outward movement of the transmembrane helix 6 (TM6) and more subtle shifts in TM5 and TM7. escholarship.org This movement opens up a cavity on the intracellular side of the receptor, which allows for the coupling of heterotrimeric G proteins. escholarship.org The activated receptor then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the G protein, promoting the exchange of GDP for GTP on the Gα subunit. drugbank.comscholasticahq.com This leads to the dissociation of the G protein into its Gα-GTP and Gβγ subunits, which then go on to modulate downstream effector proteins and ion channels, resulting in the cellular response to the opioid. drugbank.comscholasticahq.com

While direct crystallographic or high-resolution spectroscopic studies detailing the specific conformational changes induced by this compound are not explicitly available in the search results, the general mechanism of agonist-induced GPCR activation provides a framework for understanding its action. The binding of this compound within the ligand-binding pocket of the opioid receptor would trigger the allosteric changes necessary for G protein coupling and signaling. nih.govbiorxiv.org The specific interactions between the ligand and the amino acid residues of the receptor's binding pocket determine the precise nature and extent of these conformational changes, which in turn influences the efficacy of the agonist. elifesciences.org

Research on other opioids like morphine and fentanyl has shown that different ligands can stabilize distinct receptor conformations, which may correlate with their specific signaling properties, a concept known as biased agonism. mdpi.comfrontiersin.org For example, studies have identified that interactions with specific helices, such as helix 3 and 5 versus helices 2, 6, and 7, can lead to different functional outcomes. elifesciences.org It is plausible that this compound, through its unique chemical structure, also induces a specific conformational state in the opioid receptor, though further research is needed to elucidate these precise structural details.

Enzymatic Biotransformation and Metabolite Identification of Noracymethadol Hydrochloride in Preclinical Models

Identification of Cytochrome P450 Isoenzymes and Other Metabolic Pathways Involved in Noracymethadol Hydrochloride Biotransformation

The biotransformation of Noracymethadol is primarily governed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics. nih.govlibretexts.org Noracymethadol itself is an active metabolite of l-alpha-acetylmethadol (LAAM), formed through N-demethylation. nih.gov The metabolic pathways of Noracymethadol are therefore closely linked to those of its parent compound and other structurally similar opioids like methadone.

The primary metabolic pathway for methadone and its analogues is N-demethylation, a reaction catalyzed by various CYP isoenzymes. nih.gov For methadone, the principal enzymes involved are CYP3A4 and CYP2B6, with contributions from CYP2C19, CYP2D6, CYP2C9, and CYP2C8. biorxiv.org Given the structural similarity, it is highly probable that these same enzymes are involved in the metabolism of Noracymethadol.

In Vitro Metabolism Studies Using Liver Microsomes and Recombinant Enzymes

In vitro studies utilizing liver microsomes from preclinical species and humans are a cornerstone for elucidating metabolic pathways. fda.gov These preparations contain a rich complement of drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs). fda.gov Studies on LAAM, the parent compound of Noracymethadol, have demonstrated its rapid and extensive metabolism in rat liver microsomes. nih.gov

The use of recombinant CYP enzymes, which are individual human CYP isoforms expressed in cellular systems, allows for the precise identification of the enzymes responsible for a specific metabolic reaction. miamioh.eduaacrjournals.org For instance, studies with recombinant enzymes have confirmed that CYP3A4 is a major enzyme responsible for the N-demethylation of LAAM to Noracymethadol (nor-LAAM) and its subsequent metabolite, dinor-LAAM. fda.govwikipedia.org Other isoforms, including CYP2B6 and CYP2C18, have also been shown to contribute to this metabolic cascade. fda.gov

While direct studies on this compound with a full panel of recombinant CYPs are not extensively documented, the evidence from its parent compound strongly suggests the involvement of the following enzymes:

| Enzyme Family | Specific Isoenzyme | Role in Metabolism of Related Compounds |

| Cytochrome P450 | CYP3A4 | Major enzyme in the N-demethylation of LAAM and methadone. fda.govwikipedia.org |

| CYP2B6 | Contributes to the N-demethylation of LAAM and methadone. biorxiv.orgfda.gov | |

| CYP2D6 | Involved in the metabolism of methadone. biorxiv.org Methadone has also been shown to inhibit CYP2D6. nih.gov | |

| CYP2C19 | Contributes to the metabolism of methadone. biorxiv.org | |

| CYP2C8 | Contributes to the metabolism of methadone. biorxiv.org | |

| CYP2C18 | Involved in the N-demethylation of LAAM. fda.gov |

Characterization of Metabolite Profiles via Advanced Spectrometric Techniques

Advanced spectrometric techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the separation, identification, and quantification of drug metabolites in biological matrices. nih.gov The fragmentation patterns generated in the mass spectrometer provide structural information that allows for the confident identification of metabolites. libretexts.orgwikipedia.org

Studies on the metabolism of LAAM in rats have successfully identified Noracymethadol (noracetylmethadol) and dinoracetylmethadol as major N-demethylation products in plasma and urine. nih.gov Further metabolism can also occur through other pathways.

The primary metabolites of Noracymethadol identified through studies on its parent compound and related molecules are formed through sequential N-demethylation.

| Parent Compound | Primary Metabolic Reaction | Resulting Metabolite |

| l-alpha-acetylmethadol (LAAM) | N-demethylation | Noracymethadol (nor-LAAM) |

| Noracymethadol (nor-LAAM) | N-demethylation | dinor-LAAM |

Conjugation Reactions (e.g., Glucuronidation) and Their Role in this compound Elimination

Following Phase I metabolism by CYP enzymes, drug metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. tandfonline.com Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway for many opioids and their metabolites. sciex.combohrium.com

In studies with LAAM in rats, it was observed that over 90% of the drug-related material excreted in the urine was in the form of conjugates or polar metabolites, highlighting the significance of this elimination pathway. nih.gov While specific glucuronide conjugates of Noracymethadol have not been extensively characterized in dedicated studies, it is well-established that methadone and its metabolites are substrates for UGT enzymes, particularly UGT2B7 and UGT2B4. nih.govresearchgate.net Methadone has also been shown to inhibit these UGT isoforms. nih.govnih.gov This suggests that Noracymethadol and its metabolites are likely eliminated, at least in part, as glucuronide conjugates. The hydroxyl group on the Noracymethadol molecule would be a likely site for glucuronidation. hmdb.ca

Pharmacokinetic Modeling of this compound and its Metabolites in Animal Models

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites over time. nih.govmdpi.comresearchgate.net Preclinical PK studies in animal models are essential for understanding how a drug will behave in a biological system and for guiding clinical trial design. fda.govaacrjournals.org

Recent preclinical research has provided valuable pharmacokinetic data for Noracymethadol (nor-LAAM) in animal models. In a study involving rabbits, the pharmacokinetic parameters were determined following oral, intravenous (IV), and subcutaneous (SQ) administration. biorxiv.org

A single subcutaneous injection of a long-acting microparticle formulation of nor-LAAM in rabbits resulted in detectable plasma concentrations for at least 15 days. biorxiv.org In rats, oral administration of nor-LAAM was detected for up to 72 hours. biorxiv.org

The following table summarizes key pharmacokinetic parameters of Noracymethadol from a study in rabbits. biorxiv.org

| Administration Route | Dose (mg/kg) | AUCinf (h*ng/mL) |

| Oral Solution | 0.1 | 124.5 |

| IV Solution | 1 | 343.8 |

| SQ Microparticles | 5 | 5110.7 |

These preclinical pharmacokinetic studies and the resulting models are crucial for the development of novel drug delivery systems and for predicting the therapeutic window and potential for drug-drug interactions. biorxiv.orgmdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Noracymethadol Hydrochloride Analogs

Mapping Pharmacophoric Features of Noracymethadol Hydrochloride for Opioid Receptor Interaction

The interaction of noracymethadol with opioid receptors is dictated by specific chemical features, known as a pharmacophore, which are essential for binding and activation. herts.ac.uk The key pharmacophoric elements of opioid ligands generally include a protonated amine, an aromatic ring, and a hydrophobic region, all of which are present in the structure of noracymethadol. herts.ac.ukmdpi.com

Protonated Amine: The tertiary amine in noracymethadol is crucial for its interaction with a conserved aspartic acid residue in the binding pocket of opioid receptors. herts.ac.uk This ionic interaction is a primary anchor for the ligand within the receptor.

Aromatic Rings: The two phenyl rings of noracymethadol contribute to its binding affinity through hydrophobic and aromatic interactions with non-polar amino acid residues in the receptor. herts.ac.uk

Hydroxyl and Acetyl Groups: The hydroxyl and acetyl moieties can form hydrogen bonds with the receptor, further stabilizing the ligand-receptor complex and influencing the ligand's efficacy.

Pharmacophore mapping studies, often aided by computational models, help to define the spatial arrangement of these features necessary for optimal receptor interaction. herts.ac.uknih.gov These models serve as a blueprint for designing new analogs with tailored affinities and activities at different opioid receptor subtypes. mdpi.com

Impact of Stereochemistry on Receptor Binding and Molecular Functional Activity

Noracymethadol possesses multiple chiral centers, meaning it can exist as different stereoisomers. wikipedia.org The three-dimensional arrangement of atoms in these isomers significantly affects their interaction with the chiral environment of opioid receptors. nih.govbiomedgrid.com Living systems are inherently chiral, and thus, different enantiomers of a drug can exhibit distinct pharmacological and pharmacokinetic properties. nih.govbiomedgrid.comnih.gov

The stereochemistry at the carbon atoms bearing the hydroxyl group and the methylamino group is particularly important for the affinity and efficacy of noracymethadol at opioid receptors. wikipedia.org Studies on related compounds have consistently shown that one enantiomer is often significantly more potent than its mirror image. nih.gov This stereoselectivity arises because the binding site of the opioid receptor has a specific three-dimensional structure, and only one enantiomer can achieve the optimal fit for strong binding and subsequent receptor activation. nih.govresearchgate.net The less active enantiomer may not bind as effectively or may even interact with different receptors, leading to a different pharmacological profile. nih.gov

Design and Synthesis of this compound Derivatives with Modified Pharmacological Profiles

The rational design and synthesis of noracymethadol derivatives aim to create molecules with improved pharmacological properties, such as enhanced potency, selectivity for a specific opioid receptor subtype (e.g., mu, delta, or kappa), or a more favorable balance of agonist and antagonist activity. nih.govmdpi.comnih.gov

Modifying the substituents on the noracymethadol scaffold can have profound effects on its potency and efficacy. For example, altering the groups on the aromatic rings or the nitrogen atom can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the opioid receptor. nih.gov

Research on related opioid compounds has demonstrated that the introduction of different substituents can lead to a range of activities, from full agonism to partial agonism or even antagonism. nih.gov For instance, in a series of N-substituted benzomorphan (B1203429) derivatives, the electronic characteristics of the aromatic ring and its distance from the basic nitrogen were found to significantly affect opioid receptor interaction and selectivity. mdpi.com

Table 1: Illustrative Substituent Effects on Opioid Receptor Activity (Hypothetical Data Based on General SAR Principles)

| Substituent at Position X | Mu-Opioid Receptor (MOR) Affinity (Ki, nM) | Efficacy (% of Morphine) |

| -H (Noracymethadol) | 10 | 90 |

| -CH3 | 5 | 110 |

| -Cl | 15 | 70 |

| -OCH3 | 8 | 95 |

This table is for illustrative purposes only and does not represent actual experimental data for noracymethadol derivatives.

The binding of a ligand to a receptor is a dynamic process involving conformational changes in both molecules. mdpi.comnih.gov Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study these dynamic interactions. nih.govmdpi.com

These simulations can predict how a ligand like noracymethadol or its analogs will bind to an opioid receptor and how the receptor's structure will change upon binding. mdpi.comnih.gov This information is crucial for understanding the molecular basis of agonism and antagonism. For instance, MD simulations can reveal how different ligands stabilize distinct conformations of the receptor, leading to the activation of different downstream signaling pathways (biased agonism). rsc.org The activation of a G protein-coupled receptor, such as the mu-opioid receptor, by an agonist leads to conformational changes that facilitate the activation of intracellular signaling pathways. mdpi.com

Computational Chemistry Approaches in this compound Research

Computational chemistry has become an indispensable tool in modern drug discovery, including the study of noracymethadol and its analogs. nih.gov These methods allow researchers to model and predict the behavior of molecules, saving time and resources in the drug development process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For noracymethadol, docking studies can help visualize how it fits into the binding pocket of the mu-opioid receptor and identify the key amino acid residues involved in the interaction. researchgate.net

These studies can predict the binding affinity of novel noracymethadol derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. researchgate.net By comparing the docking poses of different ligands, scientists can gain insights into the structural requirements for high-affinity binding and functional activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in modern drug discovery, enabling the prediction of a compound's biological activity based on its physicochemical properties. taylorfrancis.comspu.edu.sy This approach establishes a mathematical correlation between the chemical structure and the activity of a series of compounds. taylorfrancis.com For the design of novel analogs of this compound, a synthetic opioid analgesic related to methadone, QSAR offers a rational framework to optimize therapeutic effects and receptor selectivity. wikipedia.org While specific QSAR studies exclusively focused on Noracymethadol are not extensively documented in publicly available literature, the principles can be effectively illustrated through research on structurally related opioid analgesics. academicoa.comwiley.com These studies provide a blueprint for how molecular descriptors can be used to guide the synthesis of more potent and selective Noracymethadol analogs.

The core of QSAR lies in quantifying molecular features through descriptors and correlating them with biological endpoints, such as receptor binding affinity or analgesic potency. spu.edu.sy These descriptors fall into several categories, including:

Electronic: Parameters like Hammett constants (σ) describe the electron-withdrawing or electron-donating nature of substituents.

Steric: Molar refractivity or Taft's steric parameter (Es) quantify the bulk and volume of molecular groups.

Hydrophobic: The partition coefficient (log P) measures a molecule's lipophilicity, which influences its ability to cross biological membranes. spu.edu.sy

Advanced QSAR models often employ a wide array of descriptors calculated from the 2D or 3D structure of the molecule. nih.gov The development of predictive models has been significantly enhanced by machine learning algorithms, such as k-Nearest Neighbors (kNN), Random Forest (RF), and Support Vector Machines (SVM). nih.govresearchgate.net These methods can handle complex, non-linear relationships between molecular structure and activity, which is common in pharmacology. wiley.comnih.gov

For instance, a study on para-substituted methcathinone (B1676376) analogues demonstrated a clear correlation between the steric properties of substituents and the compounds' selectivity for dopamine (B1211576) transporters (DAT) versus serotonin (B10506) transporters (SERT). nih.gov Such findings are critical for designing molecules with specific neurochemical profiles. nih.gov Similarly, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to opioid receptor antagonists. nih.gov CoMFA models generate 3D contour maps that highlight regions where steric bulk or specific electrostatic charges would likely increase or decrease binding affinity, providing direct visual guidance for molecular modification. nih.gov

A hypothetical QSAR study on Noracymethadol analogs would involve synthesizing a series of derivatives, measuring their binding affinity for opioid receptors (μ, δ, and κ), and then developing a predictive model. The data could be organized as shown in the tables below.

Table 1: Exemplar Data for a QSAR Study of Hypothetical Noracymethadol Analogs

This interactive table illustrates the type of data collected for a QSAR analysis. You can sort the data by clicking on the column headers to see how different properties might correlate with mu-opioid receptor affinity (pKi).

| Compound | Substituent (R) | LogP | Molar Refractivity | Electronic Parameter (σ) | pKi (μ-opioid affinity) |

| Analog 1 | -H | 4.2 | 1.03 | 0.00 | 7.5 |

| Analog 2 | -F | 4.3 | 0.92 | 0.06 | 7.8 |

| Analog 3 | -Cl | 4.9 | 6.03 | 0.23 | 8.1 |

| Analog 4 | -CH3 | 4.7 | 5.65 | -0.17 | 7.9 |

| Analog 5 | -OCH3 | 4.1 | 7.87 | -0.27 | 7.6 |

| Analog 6 | -NO2 | 4.1 | 7.36 | 0.78 | 6.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Common Methodologies in Opioid QSAR Model Development

This table summarizes various computational tools and methods used to build robust QSAR models for opioid compounds. nih.govresearchgate.net

| Component | Method/Descriptor Type | Description |

| Chemical Descriptors | ECFP6, FCFP6 | Extended-Connectivity and Functional-Class Fingerprints, which encode detailed substructural features. nih.govresearchgate.net |

| MACCS Keys | A set of 166 structural keys that identify the presence or absence of specific chemical functionalities. nih.gov | |

| RDKit Descriptors | A broad set of 2D and 3D descriptors including topological and physicochemical properties. nih.gov | |

| Machine Learning | k-Nearest Neighbors (kNN) | A non-parametric method that classifies a compound based on the properties of its closest neighbors in the descriptor space. researchgate.net |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of their predictions. researchgate.net | |

| Support Vector Machine (SVM) | A supervised learning model that finds the optimal hyperplane to separate data points into different classes. researchgate.net | |

| Model Validation | 5-Fold Cross-Validation | A technique to assess the predictive ability of a model by partitioning the original sample into a training set and a test set. nih.gov |

| Coefficient of Determination (R²) | A statistical measure of how well the regression predictions approximate the real data points. nih.gov |

By applying these computational workflows, researchers can screen virtual libraries of potential Noracymethadol analogs to prioritize the synthesis of candidates with the highest predicted affinity and desired receptor selectivity profile. nih.govnih.gov This data-driven approach significantly accelerates the drug design process, reducing the reliance on costly and time-consuming experimental screening of numerous compounds. nih.gov

Analytical Methodologies for Noracymethadol Hydrochloride Research

Chromatographic Techniques for Separation and Quantification of Noracymethadol Hydrochloride and its Metabolites

Chromatography is fundamental to the analysis of pharmaceutical compounds, enabling the separation of the target analyte from metabolites, impurities, and matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of opioid analgesics in various samples. The development of a robust HPLC method involves the systematic selection and optimization of chromatographic conditions to achieve the desired separation. Key parameters include the choice of a stationary phase (column), the composition of the mobile phase, flow rate, and detector wavelength. For opioid compounds similar to Noracymethadol, reversed-phase HPLC (RP-HPLC) is commonly utilized.

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. journaljpri.com Validation encompasses testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). journaljpri.comnih.gov

Table 1: Example of HPLC Method Validation Parameters for Opioid Analgesics

| Parameter | Tapentadol (B1681240) Hydrochloride journaljpri.com | Methadone Hydrochloride nih.govnih.gov |

| Column | Symmetry C18 (150x4.6mm, 3.5μm) | Waters-XTerra™ RP18 |

| Mobile Phase | 0.1% Orthophosphoric acid:Acetonitrile (B52724) (30:70 v/v) | 55% Acetonitrile : 45% Sodium Phosphate (B84403) 25 mM (pH 10) |

| Flow Rate | 1.0 ml/min | 1.6 ml/min |

| Detection (UV) | 219 nm | 254 nm |

| Retention Time | 3.747 ± 0.127 min | 4.34 min |

| Linearity Range | 10-200 µg/ml | 7.5-12.5 mg/mL |

| Correlation Coefficient (r²) | 0.9991 | 0.996 |

| LOD | 0.1 µg/ml | 2.0 µg/mL |

| LOQ | 1 µg/ml | 2.18 µg/mL |

| Accuracy (% Recovery) | 100.1% | 101.5 ± 1.5% |

| Precision (% RSD) | Within limits | Inter-assay precision: 1.95% |

This table presents data from studies on related opioid compounds to illustrate typical HPLC method parameters, as specific validated method data for this compound is not widely published.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of drugs of abuse, including opioids, in forensic and research samples. nih.gov The method separates volatile and thermally stable compounds in the gas phase using a capillary column, followed by detection with a mass spectrometer, which provides detailed structural information. frontiersin.org For many opioids, derivatization is often required to increase their volatility and thermal stability, improving their chromatographic behavior. nih.gov For example, derivatization approaches using methoxyamine and trimethylsilyl (B98337) (TMS) or propionyl groups have been developed for the simultaneous analysis of multiple opiates. nih.gov

In forensic research, GC-MS has been validated for the determination of opioids like methadone in unconventional matrices such as human bone. nih.gov In one such method, after extraction, analytes were separated on a fused silica (B1680970) capillary column and identified in selected-ion-monitoring (SIM) mode, which enhances sensitivity and selectivity. nih.gov The validation of such methods includes assessing recovery, matrix effect, precision, and accuracy. nih.gov Rapid GC-MS methods are also being developed to significantly reduce analysis time while maintaining accuracy, which is crucial for high-throughput screening of seized drug samples. frontiersin.org

Table 2: Typical GC-MS Parameters for Opioid Analysis in Research Samples

| Parameter | Description |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) followed by derivatization if necessary. nih.gov |

| Column | Fused silica capillary column, often with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms). frontiersin.org |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Splitless or split injection. |

| Temperature Program | A temperature gradient is used to elute compounds with varying boiling points. researchgate.net |

| Ionization Mode | Electron Ionization (EI) is most common. |

| MS Detection Mode | Full Scan for initial identification; Selected Ion Monitoring (SIM) for targeted quantification. nih.gov |

| Analyte Identification | Based on retention time and comparison of the acquired mass spectrum with library spectra (e.g., Wiley, NIST). frontiersin.org |

This table outlines general parameters used in GC-MS analysis of opioids based on established methodologies.

Spectroscopic Characterization of this compound for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous elucidation of molecular structures. nih.gov It provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. libretexts.org This differentiation based on the electronic environment is known as the chemical shift. libretexts.org For a complex molecule like Noracymethadol, which possesses multiple stereocenters and exhibits optical isomerism, NMR is critical for distinguishing between different isomers. wikipedia.org

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR: ¹H NMR provides information on the number and type of protons and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov

2D NMR: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). rsc.org These experiments are essential for assembling the complete molecular structure.

The chemical shifts, coupling constants, and correlation patterns observed in these spectra serve as a fingerprint for the molecule, allowing for definitive structural assignment and differentiation from related compounds or impurities. researchgate.net

Table 3: NMR Spectroscopy Experiments for Structural Elucidation

| Experiment | Information Provided |

| ¹H NMR | Identifies the number of different types of protons, their chemical environment, and neighboring protons (through spin-spin coupling). libretexts.org |

| ¹³C NMR | Identifies the number of different types of carbons in the molecule. nih.gov |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. rsc.org |

| 2D COSY | Shows correlations between protons that are coupled to each other, helping to trace out spin systems. rsc.org |

| 2D HSQC/HETCOR | Correlates each proton with the carbon atom to which it is directly bonded. rsc.org |

| 2D HMBC | Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule. rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for compound identification and purity assessment.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu The technique is particularly useful for molecules containing chromophores, such as aromatic rings or conjugated systems. msu.edu The absorption spectrum, characterized by the wavelength of maximum absorbance (λmax), can be used as a quantitative tool according to the Beer-Lambert law and to confirm the presence of specific structural motifs. mt.com In the context of this compound, the diphenyl groups constitute a significant chromophore. UV-Vis detectors are also the most common type used in HPLC analysis. googleapis.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (e.g., stretching and bending) of chemical bonds. The resulting IR spectrum provides a unique fingerprint of the molecule by showing absorption bands corresponding to specific functional groups. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as the ester carbonyl (C=O), C-O bonds, aromatic C-H and C=C bonds, and the amine N-H bond. pageplace.de

Table 4: Expected Characteristic IR Absorption Bands for Noracymethadol

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch (secondary amine salt) | 2700-2250 (broad) |

| Alkyl (C-H) | Stretch | 3000-2850 |

| Ester (C=O) | Stretch | ~1735 |

| Aromatic (C=C) | Stretch | ~1600, ~1450 |

| Ester (C-O) | Stretch | 1300-1000 |

| Aromatic (C-H) | Bending (out-of-plane) | 900-675 |

Note: These are approximate ranges and the exact positions can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS) Techniques for Identification and Quantification in Research Samples

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for both the qualitative identification and quantitative measurement of compounds in complex mixtures. mdpi.com When coupled with a chromatographic separation technique, such as in LC-MS or GC-MS, it becomes one of the most powerful tools in analytical chemistry. nih.gov

For identification, high-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the determination of its elemental formula. fda.gov Further structural information is obtained through tandem mass spectrometry (MS/MS). In MS/MS, a specific parent ion is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification, even in the absence of a reference standard. mdpi.com

For quantification, a specific transition (a parent ion fragmenting to a specific product ion) is monitored using techniques like Multiple Reaction Monitoring (MRM), which provides exceptional sensitivity and selectivity. mdpi.com This approach is commonly used in bioanalytical and forensic research to measure low concentrations of drugs and their metabolites in biological matrices like plasma or urine. nih.gov The development of a quantitative MS method requires validation to ensure linearity, accuracy, and precision. fda.gov

Table 5: Application of Mass Spectrometry in Opioid Analysis

| MS Technique | Application | Key Information Provided |

| LC-MS/GC-MS | General analysis of opioids in complex samples. nih.govnih.gov | Retention time and mass spectrum for identification. |

| High-Resolution MS (HRMS) | Accurate mass measurement for formula determination. fda.gov | Elemental composition of the analyte and its metabolites. |

| Tandem MS (MS/MS) | Structural confirmation and selective quantification. mdpi.com | Unique fragmentation pattern for structural elucidation; specific parent/product ion transitions for quantification. |

| LC-MS/MS with MRM | Highly sensitive and selective quantification. mdpi.com | Precise measurement of analyte concentrations in complex matrices (e.g., plasma, urine). |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of Noracymethadol and its related compounds in biological matrices due to its high sensitivity and selectivity. mdpi.comuzh.ch This method is capable of detecting trace levels of the analyte, making it suitable for pharmacokinetic studies and forensic toxicology.

Methodologies developed for the parent compound, LAAM, and its metabolites, including Noracymethadol (often referred to as norLAAM in literature), provide a framework for its analysis. researchgate.net A sensitive LC-MS/MS method can simultaneously quantify LAAM, Noracymethadol (norLAAM), and dinor-LAAM. researchgate.net Sample preparation is a critical first step and typically involves solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple protein precipitation to isolate the analytes from complex matrices like plasma or whole blood. lcms.cznih.govwaters.com

Chromatographic separation is commonly achieved using a C18 or similar reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent like acetonitrile or methanol. nih.govwiley.com This separation resolves Noracymethadol from its parent drug and other metabolites, which is crucial for accurate quantification.

The mass spectrometer, typically a triple quadrupole instrument, is operated in the positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. uzh.chwiley.com For instance, in the analysis of similar opioids, specific ion transitions are optimized to ensure unambiguous identification and quantification. wiley.com The high sensitivity of modern LC-MS/MS systems allows for the detection of analytes at concentrations in the low nanogram per milliliter (ng/mL) to picogram per milligram (pg/mg) range. uzh.chnih.gov

This technique is not only quantitative but also instrumental in metabolite identification. By analyzing samples from in vitro metabolism studies, such as those using human liver microsomes, LC-MS/MS can help identify and characterize new metabolites of Noracymethadol. researchgate.net

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), offers significant advantages for the analysis of Noracymethadol. nih.govresearchgate.net Unlike nominal mass instruments like triple quadrupoles, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) measure the mass-to-charge ratio of ions with very high accuracy, typically within a 5 parts-per-million (ppm) mass tolerance. nih.govoup.com

This high mass accuracy provides exceptional selectivity, allowing for the confident identification of analytes in complex matrices and reducing the likelihood of interferences. oup.com HRMS is particularly powerful for identifying unknown metabolites. nih.govnih.gov Because it acquires full-scan spectra, the data can be retrospectively analyzed for compounds that were not targeted in the initial analysis. oup.com

In a typical UHPLC-HRMS workflow for opioid analysis, a rapid chromatographic separation is followed by full-scan mass spectral acquisition. mdpi.comnih.gov Quantification is performed by extracting the ion chromatogram for the precise mass of the target analyte. nih.gov The high resolving power of the instrument can separate the analyte signal from background interferences that may have the same nominal mass. This capability is crucial in forensic and toxicological analysis where sample matrices can be highly complex. nih.govresearchgate.net The development of multi-analyte HRMS methods allows for the simultaneous screening and quantification of a wide range of opioids and their metabolites, improving laboratory efficiency. fda.gov

Validation of Analytical Methods in Relevant Research Matrices (e.g., in vitro cell lysates, animal biological fluids)

The validation of any analytical method is essential to demonstrate that it is fit for its intended purpose. nih.gov For Noracymethadol research, methods must be validated in the specific biological matrices being studied, such as in vitro cell lysates from metabolism experiments or biological fluids from animal studies (e.g., plasma, whole blood, urine). researchgate.netutah.gov Validation is performed according to established international guidelines. nih.govfrontiersin.org

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. Calibration curves for opioid analysis typically show excellent linearity (r² > 0.99). researchgate.netnih.gov

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, acceptance criteria are often within ±15% (or ±20% at the lower limit of quantification). nih.govresearchgate.netdiva-portal.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Sensitive methods for related opioids report LOQs in the sub-ng/mL to low ng/mL range. mdpi.comnih.govdiva-portal.org

Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. nih.govnih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.govnih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

Research on l-α-acetylmethadol (LAAM) has included method validation in plasma from various species, including rats and rabbits, as well as in in vitro systems, providing a direct precedent for Noracymethadol studies. researchgate.net

The following tables present typical validation parameters from published LC-MS/MS and HRMS methods for opioids structurally related to Noracymethadol, demonstrating the performance characteristics achievable with these techniques.

Table 1: LC-MS/MS Method Validation Parameters for Opioids in Human Plasma Data synthesized from multiple sources for illustrative purposes. nih.govnih.govnih.gov

| Parameter | Morphine | Hydrocodone | Diamorphine |

|---|---|---|---|

| Linearity Range (ng/mL) | 1 - 1000 | 1.0 - 100 | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Intra-day Precision (%CV) | ≤ 15% | < 10% | 2 - 9% |

| Inter-day Precision (%CV) | ≤ 15% | < 10% | 2 - 9% |

| Accuracy (% of nominal) | 85 - 115% | 85 - 115% | 91 - 106% |

| Extraction Recovery | ≥ 87% | > 80% | > 87% |

| Matrix Effect | 101 - 106% | Not specified | 99 - 125% |

Table 2: UHPLC-HRMS Method Validation Parameters for Opioids in Whole Blood Data synthesized from multiple sources for illustrative purposes. nih.govresearchgate.netnih.gov

| Parameter | Methadone | Codeine | Oxycodone |

|---|---|---|---|

| Linearity Range (µg/L or ng/mL) | 0.98 - 1000 µg/L | 25 - 3000 ng/mL | 25 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Intra-assay Accuracy | < 15% | Not specified | Not specified |

| Inter-assay Accuracy | < 15% | Not specified | Not specified |

| LOQ (µg/L or ng/mL) | 0.98 µg/L | 25 ng/mL | 25 ng/mL |

| Extraction Recovery | Not specified | > 60% | > 60% |

| Matrix Effect | Not specified | < 20% | < 20% |

These data underscore the capability of modern analytical techniques to produce the reliable and high-quality data required for the comprehensive study of this compound.

Preclinical Research Paradigms and in Vitro Models in Noracymethadol Hydrochloride Studies

Utilization of Cell-Based Assays for Receptor Activation and Intracellular Signaling Pathway Investigations

Cell-based assays are fundamental in determining how a compound like Noracymethadol interacts with its target receptors and influences downstream cellular events. Opioid receptors, including the mu-opioid receptor which is a primary target for Noracymethadol, are G-protein coupled receptors (GPCRs). nih.govwikipedia.org Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govdrugbank.com This mechanism is central to the pharmacological effects of many opioids. drugbank.com

While reporter gene assays are a common tool in functional genomics and drug discovery to monitor receptor activation, specific studies detailing the use of this technique for Noracymethadol hydrochloride are not prominent in the reviewed literature. giffordbioscience.com These assays typically involve engineering cells to express a reporter gene (such as luciferase) under the control of a promoter that is responsive to the activation of the target receptor's signaling pathway. virginia.govunafei.or.jp

The functional consequence of opioid receptor activation is a reduction in intracellular cAMP. nih.govdrugbank.com Levacetylmethadol (LAAM), the parent compound of Noracymethadol, and other opioids decrease intracellular cAMP by inhibiting the enzyme adenylyl cyclase. drugbank.com This action subsequently affects the release of various neurotransmitters. drugbank.com Although this is the established mechanism for mu-opioid agonists, direct studies quantifying cAMP modulation specifically by this compound were not identified in the available research. Similarly, literature specifically describing the use of calcium mobilization assays to evaluate Noracymethadol's activity was not found. wikipedia.org

Animal Models for Investigating In Vivo Pharmacokinetics and Receptor Occupancy (Excluding Behavioral/Efficacy Outcomes)

Animal models are indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. researchgate.netugd.edu.mk The pharmacokinetic profile of Noracymethadol (nor-LAAM), often studied alongside its parent compound LAAM and its other active metabolite dinor-LAAM, has been investigated in several species. These studies are crucial for understanding the compound's long duration of action. tandfonline.com

Recent research has focused on developing novel formulations to achieve sustained drug release. A 2024 study detailed the development of Noracymethadol-loaded poly(lactic-co-glycolic acid) (PLGA) microparticles using a hydrophobic ion pairing (HIP) approach with pamoic acid. biorxiv.orgbiorxiv.org A single subcutaneous injection of this formulation (F4) in rabbits provided detectable plasma levels of Noracymethadol for at least 15 days. biorxiv.org The pharmacokinetic profiles following intravenous and oral administration in rabbits showed prolonged exposure to LAAM and its metabolites, Noracymethadol and dinor-LAAM, for up to 48 hours. google.com

In dogs, Noracymethadol has been shown to be a key contributor to the prolonged effects of LAAM. nih.gov The half-lives of Noracymethadol and dinor-LAAM are approximately 48 and 96 hours, respectively, highlighting their persistence in the body. tandfonline.com

Table 1: Selected Pharmacokinetic Findings for Noracymethadol (nor-LAAM) in Animal Models

| Animal Model | Formulation/Administration | Key Pharmacokinetic Finding | Source(s) |

|---|---|---|---|

| Rabbit | Subcutaneous injection of nor-LAAM-loaded PLGA microparticles | Detectable plasma levels for at least 15 days. | biorxiv.org |

| Rabbit | Intravenous and oral administration | Prolonged exposure in blood up to 48 hours. | google.com |

| Dog | Intravenous administration | Contributes to the prolonged action of the parent compound, LAAM. | nih.gov |

| General | Not specified | Estimated plasma half-life of approximately 48 hours. | tandfonline.com |

Information specifically detailing in vivo receptor occupancy studies for this compound was not found in the reviewed literature.

Ex Vivo Tissue Preparations for Receptor Binding and Functional Studies

Ex vivo tissue preparations are used to assess the functional activity of a compound on isolated organs or tissues. A classic assay in opioid research is the guinea pig ileum preparation. google.com In this model, the ability of an opioid to inhibit electrically stimulated muscle contractions is measured as an indicator of its agonist activity at mu-opioid receptors. One study assessed the potency of LAAM and its metabolites using this ex vivo preparation. tandfonline.com The results demonstrated that Noracymethadol (nor-LAAM) was approximately fifteen times more potent than its parent compound, LAAM, in depressing the twitch height of the guinea pig ileum longitudinal muscle strip. tandfonline.com

Historical and Evolving Academic Perspectives on Noracymethadol Hydrochloride

Noracymethadol Hydrochloride's Position in the Historical Development of Synthetic Opioids and Related Analogs

The development of Noracymethadol is rooted in the broader mid-20th century quest for synthetic analgesics. This era of chemical innovation was spurred, in part, by a desire to create substances with the potent pain-relieving effects of morphine but with different side-effect profiles or simpler chemical structures. The journey began in Germany with the synthesis of pethidine in 1937, the first fully synthetic opioid used medically. wikipedia.orgnih.gov This breakthrough demonstrated that analgesic activity was not exclusive to the complex multi-ring structure of opium alkaloids.

Following World War II, German patents for synthetic opioids, including methadone, were confiscated and investigated by Allied nations. nih.gov Methadone, developed in the late 1930s by Gustav Ehrhart and Max Bockmühl, became a foundational scaffold for a new class of analgesics. wikipedia.org Noracymethadol emerged from this wave of research as a synthetic opioid analgesic structurally related to methadone. wikipedia.orgwikipedia.org It belongs to a group of compounds, including isomethadone and acetylmethadol (LAAM), that were developed in the decades following the discovery of pethidine. wikipedia.org

Noracymethadol is specifically an acetyl ester of methadol. wikipedia.org While it showed promise in early clinical research, it was never commercially marketed. wikipedia.org A clinical trial involving postpartum patients found its analgesic effect to be comparable to that of morphine. wikipedia.org Despite these findings, it remains a Schedule I controlled substance in the United States, signifying no currently accepted medical use and a high potential for abuse. wikipedia.orgnih.gov Its development is characteristic of a period of intense structure-activity relationship (SAR) studies, where chemists systematically modified parent compounds like methadone to explore the chemical requirements for analgesic activity.

Theoretical Frameworks Influenced by this compound Research (e.g., Early Opioid Receptor Theory)

Research into compounds like this compound coincided with and contributed to the foundational development of opioid receptor theory. While the compound itself did not single-handedly reshape theoretical frameworks, its study was part of a larger body of evidence that solidified these emerging concepts.

The principle of stereospecificity was fundamental to the early idea of a specific receptor for morphine. frontiersin.org The observation that different optical isomers of a compound could have vastly different analgesic potencies strongly suggested a specific, three-dimensional binding site. Noracymethadol, as a derivative of methadol, exhibits optical isomerism and has at least four optical isomers. wikipedia.org The characterization of such isomers in the methadone and methadol families contributed to the understanding that a precise molecular arrangement was necessary for a compound to exert its effects, a key tenet of receptor theory.

Furthermore, the study of a wide variety of synthetic opioid structures, from the rigid morphinans to the flexible diarylpropranolamines like Noracymethadol, helped scientists hypothesize about the essential pharmacophoric elements required for receptor interaction. The concept of multiple opioid receptor classes (mu, kappa, and delta) was first proposed pharmacologically in the mid-20th century, long before the receptors were cloned in the 1990s. frontiersin.orgnih.gov The complex pharmacological profiles of the array of new synthetic opioids, including their varying degrees of analgesia and other effects, provided the data that supported the existence of these distinct receptor subtypes. frontiersin.orgnih.gov For instance, research indicated that synthetic opioids like those in the methadone family generate strong analgesic effects due to strong affinity at mu-opioid receptor sites. wikipedia.org The investigation of Noracymethadol and its analogs was therefore an integral part of the data-gathering phase that underpinned the evolution from a theoretical "cell site" to the well-defined G-protein coupled receptors we understand today. frontiersin.orgbinasss.sa.cr

Comparative Academic Analysis of this compound with Other Opioid Scaffolds in Basic Science

In basic science, the structure of an opioid defines its interaction with its target receptors. This compound belongs to the diarylmethane or diphenylheptane class of opioids, which is structurally distinct from other major opioid scaffolds. nih.gov

The most significant comparison is with the morphinan (B1239233) scaffold , the basis for morphine and many semi-synthetic opioids. researchgate.net

Structure: Morphinans possess a rigid, pentacyclic structure. This complex and conformationally constrained framework presents a specific "T-shape" to the receptor. In contrast, Noracymethadol has a flexible, acyclic (open-chain) structure. nih.gov This flexibility allows it to adopt various conformations, one of which mimics the essential pharmacophore of the more rigid opioids to bind to the receptor.

Flexibility and Binding: The structural flexibility of the diarylpropranolamine backbone of Noracymethadol allows for rotation around its carbon-carbon single bonds. This is believed to permit it to adapt its shape to fit into the opioid receptor's binding pocket. This contrasts with the "lock-and-key" model often associated with the rigid morphinan scaffold.

Within its own chemical family, Noracymethadol can be compared to its parent compound, methadone , and its close relative, acetylmethadol (LAAM) .

Noracymethadol vs. Methadone: Methadone is a ketone, whereas Noracymethadol is an alcohol that has been esterified with an acetate (B1210297) group. Specifically, Noracymethadol is an acetyl ester of methadol, the alcohol reduction product of methadone. wikipedia.org This structural modification from a ketone to an acetate ester alters its physicochemical properties, which in turn influences its pharmacological profile.

Noracymethadol vs. Acetylmethadol (LAAM): The primary difference is the N-demethylation. Noracymethadol is the N-normethyl derivative of acetylmethadol. Such demethylation is a common strategy in medicinal chemistry to investigate structure-activity relationships, as the nature of the nitrogen substituent is critical for receptor affinity and efficacy.

One of the few clinical research studies conducted on Noracymethadol provided a direct comparison of its effects against morphine in postpartum patients.

| Finding | Noracymethadol | Morphine |

|---|---|---|

| Analgesia | Comparable | Standard of Comparison |

| Nausea | Less than Morphine | Higher Incidence |

| Dizziness | Less than Morphine | Higher Incidence |

| Drowsiness | Less than Morphine | Higher Incidence |

| Other Reported Side Effects | Salivation, Ataxia | Not specified as primary differentiators |

Emerging Research Frontiers and Future Directions for Noracymethadol Hydrochloride

Exploration of Novel Binding Sites or Allosteric Modulation Mechanisms for Noracymethadol Hydrochloride

The classical understanding of opioid action involves agonism at the orthosteric binding site of opioid receptors. However, contemporary research is increasingly focused on allosteric modulation, where a ligand binds to a topographically distinct site on the receptor. nih.gov This binding event induces a conformational change that can modulate the affinity and/or efficacy of the endogenous agonist. wikipedia.org

Allosteric modulators offer a more nuanced approach to regulating receptor activity compared to traditional agonists or antagonists. Positive allosteric modulators (PAMs) can enhance the receptor's response to an endogenous agonist, while negative allosteric modulators (NAMs) can reduce it. This mechanism holds therapeutic promise for developing drugs with higher specificity and fewer side effects, a significant challenge in opioid pharmacology. nih.gov

For this compound, future research could investigate whether it or its analogs possess allosteric modulatory activity at opioid receptors. Such studies would diverge from its known function as an orthosteric agonist to explore more subtle interactions. This could potentially unveil novel mechanisms of action and pave the way for designing safer analgesics. nih.gov Research into μ-opioid receptor-positive allosteric modulators (μ-PAMs) has identified compounds that potentiate the activity of endogenous opioids, suggesting a potential pathway for new pain therapeutics that may lack the side effects of current opioid therapy. nih.gov Exploring if noracymethadol derivatives could act as PAMs or NAMs would be a significant step forward.

Table 1: Mechanisms of Allosteric Modulation at Opioid Receptors

| Modulator Type | Mechanism of Action | Potential Effect on Receptor Function |

|---|---|---|

| Positive Allosteric Modulator (PAM) | Binds to an allosteric site, inducing a conformational change that increases the affinity and/or efficacy of the endogenous agonist. wikipedia.org | Potentiates the analgesic effects of endogenous opioids, potentially with a ceiling effect that could enhance safety. nih.gov |

| Negative Allosteric Modulator (NAM) | Binds to an allosteric site, causing a conformational change that decreases the affinity and/or efficacy of the endogenous agonist. | Reduces receptor activity, which could be useful in conditions of opioid over-stimulation. |

| Allosteric Agonist | Binds to an allosteric site and activates the receptor in the absence of an orthosteric agonist. nih.gov | Directly activates the opioid receptor through a non-traditional binding site. |

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

"Omics" technologies offer a powerful, systems-level approach to understanding the biological effects of a compound. Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) can provide a comprehensive snapshot of the cellular and systemic response to a drug.

In the context of opioid research, quantitative proteomics has been used to investigate the effects of compounds like cocaine and morphine on the brain's nucleus accumbens, revealing distinct alterations in rhythmic protein expression. nih.gov Similarly, proteomics has been employed to compare the effects of μ-opioid agonists on neuronal cells, identifying changes in numerous signaling pathways. nih.gov

Metabolomics has been utilized to study the metabolic signatures of opioids like morphine and fentanyl, uncovering disruptions in energy metabolism and amino acid pathways. nih.gov These approaches could be applied to this compound to:

Identify Biomarkers: Discover specific proteins or metabolites that change in response to the compound, providing insights into its mechanism of action.

Uncover Off-Target Effects: Reveal interactions with biological pathways beyond the opioid receptors.

Profile Toxicity: Use metabolomics-based strategies to assess potential hepatotoxicity or other adverse effects by analyzing metabolic fingerprints. nih.gov

Table 2: Potential Applications of Omics Technologies in Noracymethadol Research

| Omics Technology | Research Application | Potential Insights for Noracymethadol |

|---|---|---|

| Proteomics | Quantitative analysis of protein expression in neuronal cells or tissues following exposure to the compound. nih.gov | Elucidation of signaling pathways affected by noracymethadol; identification of novel protein targets. |

| Metabolomics | Analysis of metabolic profiles in biofluids (e.g., urine, plasma) to detect drug-induced perturbations. nih.gov | Understanding of systemic effects on energy, lipid, and amino acid metabolism; identification of toxicity signatures. nih.govnih.gov |

Computational Drug Discovery and Design Methodologies Applied to this compound Analogs

Computer-Aided Drug Design (CADD) has become an essential tool in modern drug discovery, accelerating the process while reducing costs. taylorandfrancis.comresearchgate.net These methods are broadly categorized as either structure-based drug design (SBDD) or ligand-based drug design (LBDD). nih.govnih.gov

For noracymethadol, these computational techniques could be invaluable for designing novel analogs with improved properties.

Structure-Based Drug Design (SBDD): If the 3D structure of the opioid receptor in complex with a ligand is known, SBDD methods like molecular docking can be used to predict the binding modes and affinities of hypothetical noracymethadol analogs. openmedicinalchemistryjournal.com This allows for the rational design of molecules with potentially higher potency or selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods use information from known active ligands to build a model. nih.gov Techniques like quantitative structure-activity relationships (QSAR) could be used to correlate the chemical structures of noracymethadol and related molecules with their biological activities, guiding the design of new compounds.

De Novo Design: These algorithms can construct entirely new molecular structures "from scratch" that are optimized to fit the receptor's binding site, potentially leading to the discovery of novel chemical scaffolds. openmedicinalchemistryjournal.com

Virtual screening, a key CADD technique, could be used to search large libraries of virtual compounds to identify molecules structurally similar to noracymethadol or those predicted to bind to opioid receptors, prioritizing them for synthesis and testing. openmedicinalchemistryjournal.com

Table 3: Computational Methodologies for Designing Noracymethadol Analogs